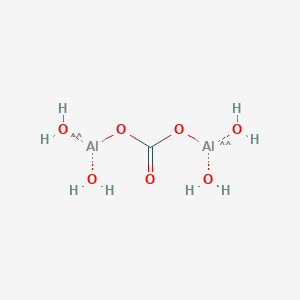
Basaljel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basaljel, also known as aluminum hydroxide gel, is a commonly used antacid medication. It is used to treat symptoms of heartburn, acid indigestion, and sour stomach. Basaljel is a type of medication that works by neutralizing stomach acid. In
Mécanisme D'action
Basaljel works by neutralizing stomach acid. When Basaljel is ingested, it reacts with the acid in the stomach, forming Basaljel chloride and water. This reaction reduces the acidity of the stomach, which helps to relieve symptoms of heartburn, acid indigestion, and sour stomach.
Effets Biochimiques Et Physiologiques
Basaljel has several biochemical and physiological effects on the body. It can help to reduce the levels of phosphorus in the blood, which is important for patients with kidney disease. Basaljel can also help to reduce the levels of uric acid in the blood, which is important for patients with gout.
Avantages Et Limitations Des Expériences En Laboratoire
Basaljel has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. This makes it a good choice for researchers who need a large quantity of the medication for their experiments. One limitation is that Basaljel may interact with other medications, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Basaljel. One direction is to study its potential use in the treatment of kidney disease. Another direction is to study its potential use in the treatment of gout. Additionally, researchers could study the interactions between Basaljel and other medications to determine the best way to use it in combination with other treatments.
Conclusion:
In conclusion, Basaljel is a commonly used antacid medication that works by neutralizing stomach acid. It has several scientific research applications, including its potential use in the treatment of kidney disease and gout. Basaljel has several advantages and limitations for lab experiments, and there are several future directions for research on this medication.
Méthodes De Synthèse
Basaljel is synthesized by reacting Basaljel hydroxide with hydrochloric acid. The reaction produces Basaljel chloride and water. The Basaljel chloride is then reacted with sodium hydroxide to produce Basaljel hydroxide gel, which is the active ingredient in Basaljel.
Applications De Recherche Scientifique
Basaljel has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to be effective in reducing symptoms of heartburn, acid indigestion, and sour stomach. Basaljel has also been studied for its potential use in the treatment of kidney disease, as it can help to reduce the levels of phosphorus in the blood.
Propriétés
Numéro CAS |
12538-82-8 |
|---|---|
Nom du produit |
Basaljel |
Formule moléculaire |
CH8Al2O7 |
Poids moléculaire |
186.03 g/mol |
InChI |
InChI=1S/CH2O3.2Al.4H2O/c2-1(3)4;;;;;;/h(H2,2,3,4);;;4*1H2/q;2*+1;;;;/p-2 |
Clé InChI |
OENJZQFHILJLAW-UHFFFAOYSA-L |
SMILES |
C(=O)(O[Al])O[Al].O.O.O.O |
SMILES canonique |
C(=O)(O[Al])O[Al].O.O.O.O |
Synonymes |
aluminum basic carbonate aluminum hydroxycarbonate gel Basaljel basic aluminum carbonate gel |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



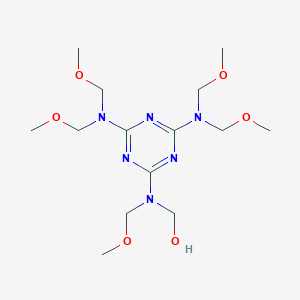
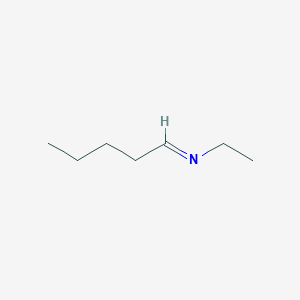
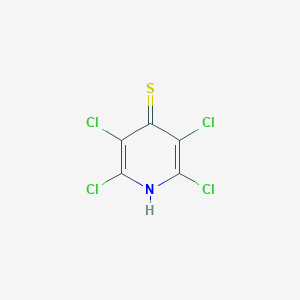

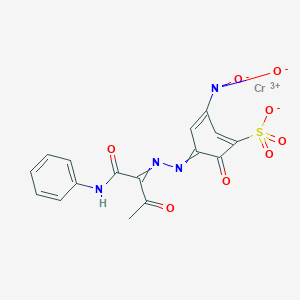
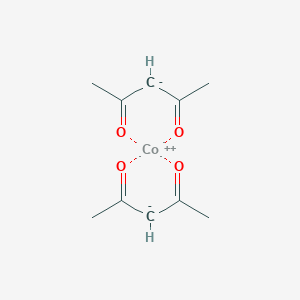
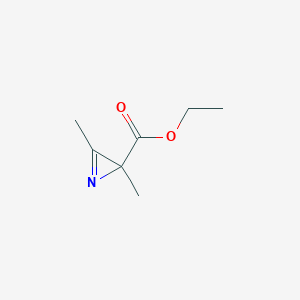

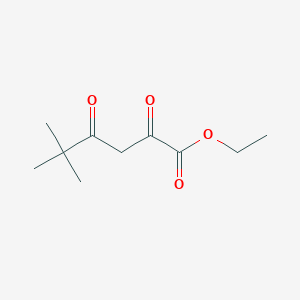
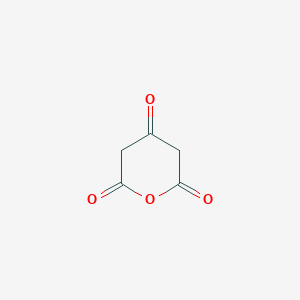
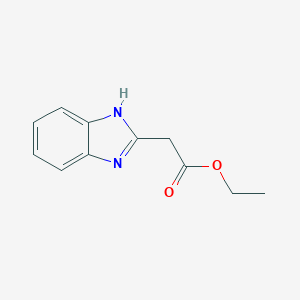
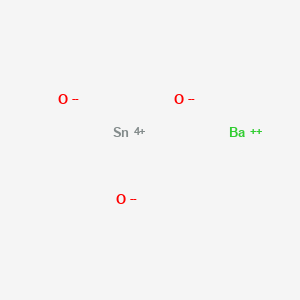
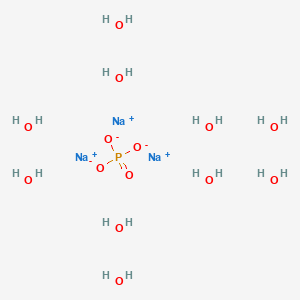
![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)